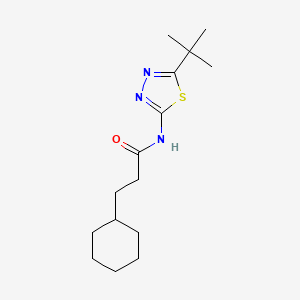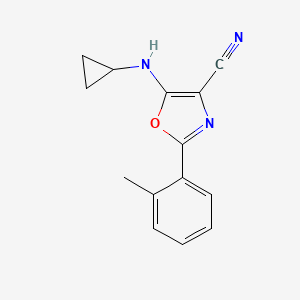
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide, commonly known as GW 501516, is a synthetic drug that is used in scientific research to study its biochemical and physiological effects. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It has gained popularity among researchers due to its potential to enhance endurance and increase fat burning.
Mechanism of Action
GW 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This receptor is involved in the regulation of lipid metabolism and energy expenditure. Activation of PPAR-delta leads to an increase in the expression of genes involved in fatty acid oxidation and energy production. This results in an increase in endurance and a decrease in body fat.
Biochemical and Physiological Effects:
GW 501516 has been shown to increase endurance and improve lipid metabolism in animal studies. It has also been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy production. It has also been shown to increase the expression of genes involved in glucose uptake and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using GW 501516 in lab experiments is its potential to enhance endurance and increase fat burning. This makes it a useful tool for studying the effects of exercise and metabolism on the body. One limitation of using GW 501516 is its potential to cause cancer in animal studies. This makes it important to use caution when using this drug in lab experiments.
Future Directions
There are several future directions for research on GW 501516. One direction is to study its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another direction is to study its potential as a performance-enhancing drug for athletes. Further research is also needed to determine the long-term effects of GW 501516 use on the body.
Synthesis Methods
GW 501516 is synthesized through a multistep process that involves the reaction of various reagents. The process involves the use of chemicals such as 2-mercaptobenzothiazole, 4-methylbenzylamine, and acetic anhydride. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
GW 501516 is used in scientific research to study its potential as a performance-enhancing drug. It has been shown to increase endurance and improve lipid metabolism in animal studies. It has also been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes.
properties
IUPAC Name |
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)19-17(20)16-12(2)18-14-5-3-4-6-15(14)21-16/h3-10,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSQNFXJEWFIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
